molecular formula C6H9NaO7 B12046350 sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Katalognummer: B12046350
Molekulargewicht: 216.12 g/mol
InChI-Schlüssel: MSXHSNHNTORCAW-NMRVOGSPSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the use of specific organic reactions to construct its complex structure. One common method involves the reaction of a suitable precursor with sodium hydroxide under controlled conditions to form the desired compound . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production . Quality control measures are implemented to ensure that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Wirkmechanismus

The mechanism of action of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes . The pathways involved include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate include other tetrahydroxyoxane derivatives and carboxylates . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness: What sets this compound apart is its unique combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted applications in research and industry.

Eigenschaften

Molekularformel

C6H9NaO7

Molekulargewicht

216.12 g/mol

IUPAC-Name

sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1?,2-,3+,4?,6+;/m0./s1

InChI-Schlüssel

MSXHSNHNTORCAW-NMRVOGSPSA-M

Isomerische SMILES

[C@@H]1([C@@H](OC([C@H](C1O)O)C(=O)[O-])O)O.[Na+]

Kanonische SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.